molecular formula C7H9BrN2O3S B13009850 5-Bromo-4-ethoxypyridine-3-sulfonamide

5-Bromo-4-ethoxypyridine-3-sulfonamide

Cat. No.: B13009850
M. Wt: 281.13 g/mol
InChI Key: NYNRNQGUXYMFHJ-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxypyridine-3-sulfonamide: is a chemical compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-4-ethoxypyridine-3-sulfonamide typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group at the 4th position.

These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the pyridine ring .

Industrial Production Methods:

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interfere with protein-protein interactions and disrupt cellular processes .

Comparison with Similar Compounds

  • 5-Bromo-4-methoxypyridine-3-sulfonamide
  • 5-Bromo-4-ethoxypyridine-3-carboxamide
  • 5-Bromo-4-ethoxypyridine-3-thiol

Comparison:

Compared to these similar compounds, 5-Bromo-4-ethoxypyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the sulfonamide group enhances its potential as an enzyme inhibitor, making it more effective in certain biochemical applications .

Properties

Molecular Formula

C7H9BrN2O3S

Molecular Weight

281.13 g/mol

IUPAC Name

5-bromo-4-ethoxypyridine-3-sulfonamide

InChI

InChI=1S/C7H9BrN2O3S/c1-2-13-7-5(8)3-10-4-6(7)14(9,11)12/h3-4H,2H2,1H3,(H2,9,11,12)

InChI Key

NYNRNQGUXYMFHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

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